molecular formula C10H11NO2 B13203425 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde

Cat. No.: B13203425
M. Wt: 177.20 g/mol
InChI Key: NUUNWKPCCFUEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its mild conditions and excellent functional group tolerance. Another approach includes the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This method can be further divided into sequential tandem closure of two rings or simultaneous formation of two rings .

Chemical Reactions Analysis

5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in cyclopropanation reactions, which are often catalyzed by transition metals . Common reagents used in these reactions include maleimides and N-tosylhydrazones . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, which can be useful in the treatment of pruritus . Additionally, it can inhibit ketohexokinase (KHK), making it a potential treatment for non-alcoholic fatty liver disease (NAFLD) .

Comparison with Similar Compounds

5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde can be compared to other similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and biological activities . For instance, 3-azabicyclo[3.1.0]hexane derivatives have been studied for their potential use as antiviral agents, protease inhibitors, and reuptake inhibitors of serotonin, noradrenaline, and dopamine . The unique furan-2-carbaldehyde moiety in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(3-azabicyclo[3.1.0]hexan-3-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H11NO2/c12-6-9-1-2-10(13-9)11-4-7-3-8(7)5-11/h1-2,6-8H,3-5H2

InChI Key

NUUNWKPCCFUEAR-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=CC=C(O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.